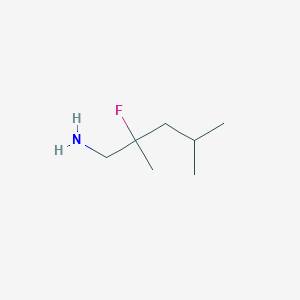
2-Fluoro-2,4-dimethylpentan-1-amine
Übersicht
Beschreibung
Synthesis Analysis
FDMA is used as a reagent in the preparation of polymers, dyes, and other organic compounds. The enzymatic synthesis of fluorinated compounds has been summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .
Wissenschaftliche Forschungsanwendungen
Marfey's Reagent in Amino Acid Analysis
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is widely used for the separation of enantiomeric isomers of amino acids and amine compounds, including structures similar to 2-Fluoro-2,4-dimethylpentan-1-amine. It offers advantages in amino acid, short peptide, and pharmaceutical compound analysis, providing an orthogonal analysis technique and enantiomeric purity analysis, especially in selenoamino acids using element-specific detection (B'hymer, Montes-Bayón, & Caruso, 2003).
NH-F Hydrogen Bonding in Fluorinated "Proton Sponge" Derivatives
Studies on fluorinated "proton sponge" derivatives, such as those derived from 8-fluoro-N,N-dimethylnaphthalen-1-amine, demonstrate the role of NH-F hydrogen bonding in influencing basicity and molecular interactions. These insights contribute to understanding the behavior of fluorinated amines in different states, including solid and gas phases, and their applications in molecular design and analysis (Scerba et al., 2011).
Ullman Methoxylation and Fluorine Chemistry
Research on the Ullman methoxylation process in the presence of aniline derivatives, including fluorinated compounds, highlights the complex reactions involving fluorine atoms and their potential in synthesizing novel chemical structures. Such studies offer insights into the manipulation of fluorine-containing compounds for various chemical synthesis applications (Ragan et al., 2003).
Electrophilic Amination and Fluorine Removal
The electrophilic amination of fluorophenols showcases the reactivity of fluorine atoms in aromatic compounds and the potential for complete removal and substitution processes. This research aids in understanding the reactivity of fluorinated amines and their derivatives in synthetic chemistry (Bombek, Požgan, Kočevar, & Polanc, 2004).
Rate-limiting Steps in S(N)Ar Aminolysis
Studies on the rate-limiting steps in the S(N)Ar aminolysis of 1-fluoro-2,4-dinitrobenzene with secondary amines in different solvents provide valuable information on the reactivity and mechanisms involving fluorinated compounds. This research is essential for understanding the interactions and reactivity of fluorinated amines in various chemical environments (Um, Min, & Dust, 2007).
Eigenschaften
IUPAC Name |
2-fluoro-2,4-dimethylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16FN/c1-6(2)4-7(3,8)5-9/h6H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHCMWZFSBSQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2,4-dimethylpentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)
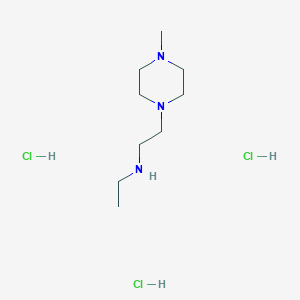
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
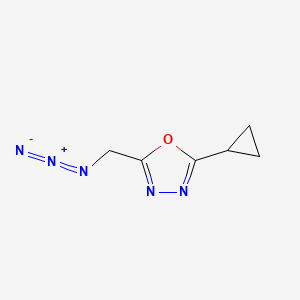
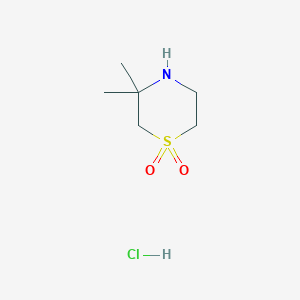
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)
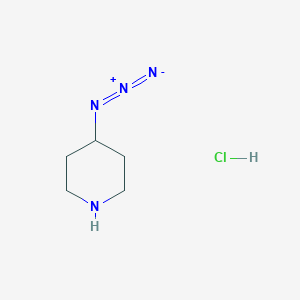
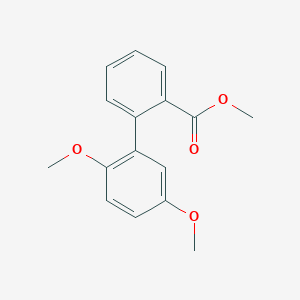
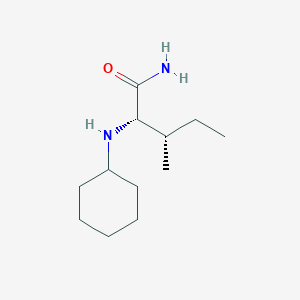
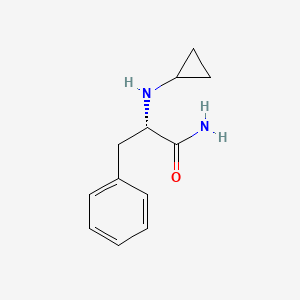
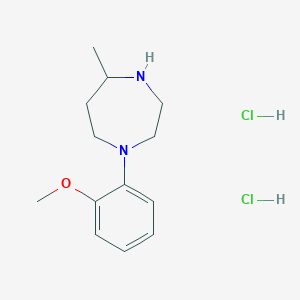
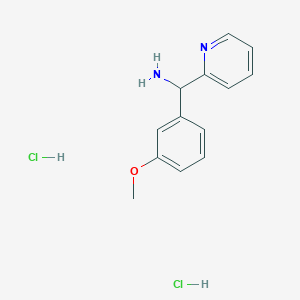
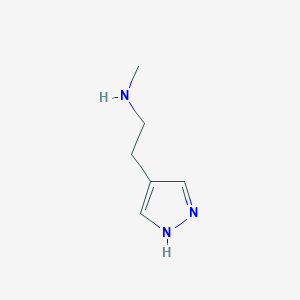
![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)